molecular formula C15H11ClN2OS B493373 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 36120-41-9

3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B493373
CAS RN: 36120-41-9
M. Wt: 302.8g/mol
InChI Key: RZBBMHDOJJOIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as CBQT, is an organic compound that is widely used in scientific research. It is a member of the quinazolinone family and is often used as a starting material for synthesizing other organic compounds. CBQT is a versatile compound that can be used in a variety of applications, including the synthesis of novel compounds, medicinal chemistry, and drug discovery.

Scientific Research Applications

  • Anticonvulsant and Antimicrobial Activities : Some derivatives of 2-thioxoquinazolinones, synthesized from anthranilic acid, demonstrated significant antimicrobial and anticonvulsant activities. These compounds showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria and fungi. Particularly, compounds like PTQ-03 and ETQ-03 exhibited broad spectrum activity, and compounds PTQ-04 and NTQ-01 showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Synthesis and Characterization of Derivatives : A library of new azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and characterized using techniques such as FTIR, NMR, GC-MS, and elemental analyses. These studies confirm the structures of synthesized compounds, which are crucial for understanding their properties and potential applications (Saeed, Mahmood, & Flörke, 2014).

  • Crystal Structure and DFT Study : The crystal structure of a related compound was analyzed using single-crystal X-ray diffraction and DFT calculations. These studies help in understanding the molecular structure and potential applications in material sciences (Deng et al., 2021).

  • Synthesis Techniques : Research has also focused on developing simple and convenient methods for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, highlighting advancements in synthetic chemistry that make the production of these compounds more efficient (Tiwari et al., 2008).

  • Eco-Friendly Synthesis Approaches : Studies have also been conducted on eco-friendly synthesis methods for 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, emphasizing the importance of sustainable practices in chemical synthesis (Molnar, Klenkar, & Tarnai, 2017).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-7-3-1-5-10(12)9-18-14(19)11-6-2-4-8-13(11)17-15(18)20/h1-8H,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBBMHDOJJOIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324535
Record name 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

36120-41-9
Record name 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.